N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide is a complex organic compound that features a benzofuran ring, a propan-2-yl group, and an ethoxybenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Biochemical Pathways
The compound affects the catecholaminergic and serotoninergic pathways in the brain . These pathways are involved in the regulation of various physiological processes, including mood, cognition, and motor control. The downstream effects of these pathways can lead to changes in behavior, perception, and physiological responses.
Pharmacokinetics
. These properties can impact the compound’s bioavailability and its overall effect on the body.
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific serotonin and dopamine receptors it targets and the extent of their activation. Effects can range from changes in mood and behavior to physiological responses such as heart rate and blood pressure . In some cases, the compound has been found to have potential anti-cancer effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Attachment of the Propan-2-yl Group: This step often involves the alkylation of the benzofuran ring with a suitable alkylating agent, such as 1-bromo-2-propanol, under basic conditions.
Formation of the Ethoxybenzamide Moiety: The ethoxybenzamide group can be introduced through the reaction of 2-ethoxybenzoic acid with an appropriate amine, followed by coupling with the benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the ethoxybenzamide moiety can be reduced to form the corresponding alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential therapeutic uses.
Biochemistry: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-23-19-11-7-5-9-17(19)20(22)21-14(2)12-16-13-15-8-4-6-10-18(15)24-16/h4-11,13-14H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHODCBTTYAIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.